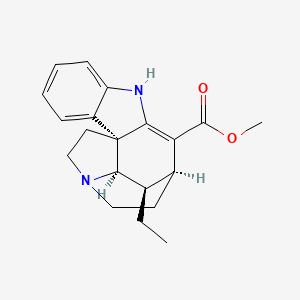![molecular formula C14H11ClN2O4 B1242096 2-(6-Chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid](/img/structure/B1242096.png)
2-(6-Chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
RPR-118723 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in RPR-118723 can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the interactions at the glycine site of the NMDA receptor.
Biology: The compound is used to investigate the role of NMDA receptors in various biological processes.
Mechanism of Action
RPR-118723 exerts its effects by antagonizing the glycine site of the NMDA receptor-channel complex. This blockade prevents the excessive stimulation of NMDA receptors, which is associated with various nervous system disorders . The compound binds to the glycine site with high affinity, thereby inhibiting the receptor’s activity and reducing the release of neurotransmitters like dopamine .
Comparison with Similar Compounds
RPR-118723 is unique in its high affinity for the glycine site of the NMDA receptor. Similar compounds include:
7-chlorokynurenic acid: Another potent antagonist at the glycine site of the NMDA receptor.
GV150,526A: A glycine site antagonist with a different binding profile compared to RPR-118723.
GV196,771A: Another glycine site antagonist with distinct pharmacological properties.
RPR-118723 stands out due to its specific binding affinity and potential therapeutic applications in nervous system diseases .
Properties
Molecular Formula |
C14H11ClN2O4 |
|---|---|
Molecular Weight |
306.7 g/mol |
IUPAC Name |
2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid |
InChI |
InChI=1S/C14H11ClN2O4/c1-14(5-9(18)19)8-3-2-6(15)4-7(8)10-11(14)17-13(21)12(20)16-10/h2-4H,5H2,1H3,(H,16,20)(H,17,21)(H,18,19) |
InChI Key |
XNLOOYJBLRHTMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Cl)C3=C1NC(=O)C(=O)N3)CC(=O)O |
Synonyms |
RPR 118723 RPR-118723 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,9S,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1242013.png)

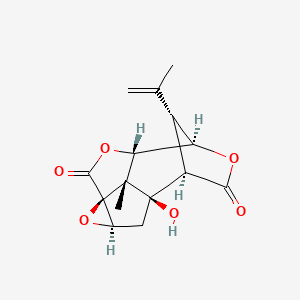

![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate](/img/structure/B1242021.png)
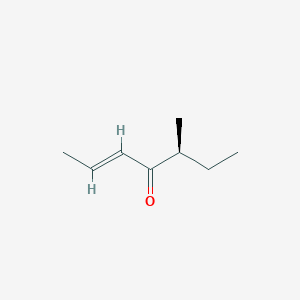
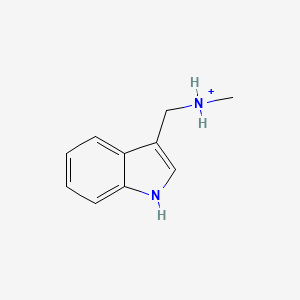
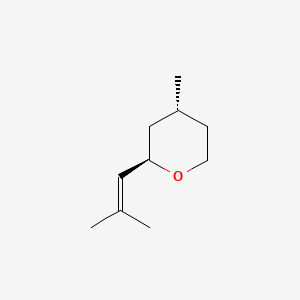
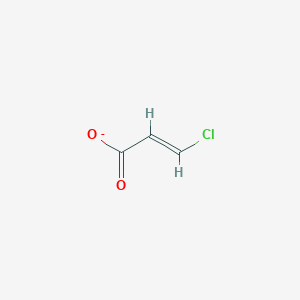
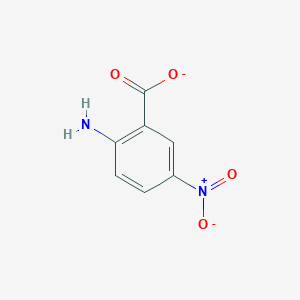
![N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-N-[6-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexyl]pentanediamide](/img/structure/B1242034.png)
